1,3-Dimethyl-1H-indazole-4-boronic acid
Description
1,3-Dimethyl-1H-indazole-4-boronic acid is a heterocyclic aromatic compound featuring an indazole core substituted with methyl groups at the 1- and 3-positions and a boronic acid group at the 4-position. Indazole derivatives are critical intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules via Suzuki-Miyaura cross-coupling reactions . The boronic acid moiety enables covalent interactions with biological targets or participation in catalytic cycles for carbon-carbon bond formation.
Properties
IUPAC Name |
(1,3-dimethylindazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-9-7(10(13)14)4-3-5-8(9)12(2)11-6/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVAPXDGNGQWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=NN(C2=CC=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-indazole-4-boronic acid can be synthesized through various methods. One common approach involves the borylation of 1,3-dimethyl-1H-indazole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-indazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate, under inert atmosphere and elevated temperatures.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of 1,3-Dimethyl-1H-indazole-4-boronic acid is in Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The general reaction can be represented as follows:
Here, Ar-X represents an aryl halide, R-B(OH)₂ is the boronic acid, and Ar-R is the resulting biaryl compound. This reaction is crucial for synthesizing complex organic molecules that may exhibit biological activity.
Table 1: Key Features of Suzuki-Miyaura Coupling
| Feature | Details |
|---|---|
| Catalyst | Palladium |
| Reactants | Aryl/vinyl halides and boronic acids |
| Products | Biaryl compounds |
| Applications | Drug discovery, material science |
Medicinal Chemistry
Biological Activities
Indazole derivatives, including this compound, have been investigated for their potential as pharmacophores in drug discovery. Research indicates that these compounds may interact with various molecular targets, including kinases involved in cancer therapy. Some studies suggest that certain indazole derivatives exhibit antitumor properties, making them candidates for further pharmacological evaluation .
Case Study: Antitumor Activity
A study conducted on indazole derivatives demonstrated their ability to inhibit specific kinases associated with cancer cell proliferation. The results suggested that modifications to the indazole structure could enhance selectivity and potency against cancer cells.
Materials Science
Surface Modification and Advanced Materials
In materials science, boronic acids like this compound are employed to modify surfaces and create advanced materials with tailored properties. These materials can exhibit responsive behavior to environmental stimuli, making them suitable for applications in sensors and drug delivery systems .
Table 2: Applications in Materials Science
| Application | Description |
|---|---|
| Surface Modification | Enhances adhesion and functionalization |
| Responsive Materials | Tailored properties for sensors |
| Drug Delivery Systems | Controlled release mechanisms |
Synthetic Pathways
Synthesis Overview
The synthesis of this compound typically involves several key steps that can be conducted on both small and large scales. Industrial methods often utilize continuous flow reactors to enhance efficiency. The general synthetic route includes:
- Formation of the indazole core.
- Introduction of the boronic acid group.
- Purification and characterization of the final product.
This synthetic approach allows for scalability and adaptability in various research settings .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-indazole-4-boronic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The boronic acid group can form reversible covalent bonds with nucleophilic residues, such as serine or threonine, in the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogues in the Indazole Boronic Acid Family
Key structural analogs include:
Key Differences and Implications:
Substitution Pattern: The 1,3-dimethyl substitution in the target compound introduces steric bulk compared to mono-methyl analogs like BM821. This may reduce rotational freedom and enhance binding specificity in enzyme pockets.
Boronic Acid Modifications :
- The free boronic acid group in this compound allows direct participation in Suzuki couplings without requiring deprotection. BM818’s pinacol ester, however, necessitates hydrolysis prior to use, adding a synthetic step .
- BM821’s hydrochloride salt improves aqueous solubility, which is advantageous in biological assays but may limit organic-phase reactivity.
Physicochemical Properties :
- The dimethyl groups in the target compound likely increase lipophilicity (logP) compared to BM821, impacting membrane permeability in drug discovery contexts.
- BM818’s higher molecular weight (258.123 g/mol) and esterification reduce polarity, favoring organic solvent compatibility.
Broader Comparison with Heterocyclic Boronic Acids
While imidazole derivatives (e.g., 1H-imidazole-4-carboxylic acid and 4-hydroxybenzoic acid–1H-imidazole ) share heterocyclic frameworks, indazoles exhibit distinct properties:
- Aromaticity and Stability : Indazoles’ fused benzene ring enhances aromatic stability compared to imidazoles, which may reduce susceptibility to metabolic degradation.
- Reactivity : Boronic acid-substituted indazoles are more commonly utilized in medicinal chemistry than imidazole analogs, owing to their balanced electronic properties and compatibility with transition metal catalysts.
Biological Activity
1,3-Dimethyl-1H-indazole-4-boronic acid (C9H11BN2O2) is a boronic acid derivative of the indazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-cancer and antimicrobial applications. This compound's unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Structural Characteristics
The molecular structure of this compound features a boronic acid functional group attached to a dimethyl-substituted indazole ring. This configuration is crucial for its reactivity and biological interactions. The compound's molecular weight is approximately 190.01 g/mol, and it is primarily synthesized through methods such as Suzuki-Miyaura coupling reactions, which facilitate the introduction of the indazole moiety into larger organic frameworks.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives of indazole have shown potent growth inhibition with IC50 values ranging from 0.23 to 1.15 mM against several cancer types, including breast cancer (MCF-7) and lung cancer (A549) cells . The mechanism involves the induction of apoptosis and modulation of key signaling pathways such as the MAPK pathway .
Case Study:
A notable study evaluated a derivative of this compound in hypopharyngeal carcinoma cells (FaDu), revealing that it significantly suppressed IDO1 expression and induced apoptosis via increased levels of cleaved caspase-3 and Bax while decreasing Bcl-2 expression . This highlights the potential of this compound in reactivating immune responses against tumors.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, which are essential for developing new antibiotics. Studies have shown that indazole derivatives can inhibit bacterial growth effectively, although specific data on this compound's antimicrobial efficacy remains limited . Its boronic acid group may play a role in disrupting bacterial cell wall synthesis or function.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in critical pathways:
- Indoleamine 2,3-dioxygenase (IDO1) Inhibition: The compound's structure allows it to bind effectively to IDO1, an enzyme implicated in tumor immune evasion. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the conversion of tryptophan into kynurenine .
- Apoptosis Induction: The compound promotes apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Synthesis and Applications
The synthesis of this compound typically involves palladium-catalyzed reactions such as Suzuki-Miyaura coupling. This method not only facilitates the formation of carbon-carbon bonds but also allows for the incorporation of various functional groups that can enhance biological activity.
Table: Comparison of Indazole Derivatives
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C9H11BN2O2 | Anticancer and antimicrobial properties |
| 1,3-Dimethyl-1H-indazole-6-boronic acid | C9H11BN2O2 | Unique reactivity profile; potential IDO1 inhibitors |
| 4-Boronophenylalanine | C9H12BNO2 | Known for its role in peptide synthesis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-Dimethyl-1H-indazole-4-boronic acid, and how can purity be optimized during purification?
- Methodological Answer : Synthesis typically involves palladium-catalyzed borylation of halogenated indazole precursors. To optimize purity, use scavenger resins (e.g., diethanolamine-functionalized resins) to remove unreacted boronic acids or byproducts under non-hydrolytic conditions . Post-synthesis, employ column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) and confirm purity via HPLC (≥95% purity threshold) or B NMR to verify boronic acid integrity .
Q. What are the critical storage conditions to prevent protodeboronation or degradation of this boronic acid?
- Methodological Answer : Store under inert atmospheres (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF or DMF). Avoid prolonged exposure to moisture or acidic conditions, which accelerate protodeboronation. Use molecular sieves in storage vials and monitor stability via periodic H NMR analysis .
Advanced Research Questions
Q. How can this compound be optimized for Suzuki-Miyaura cross-coupling in complex heterocyclic systems?
- Methodological Answer : Coupling efficiency depends on:
-
Catalyst selection : Pd(PPh) or XPhos Pd G3 for sterically hindered substrates.
-
Solvent/base systems : Use toluene/EtOH with KCO for aqueous-tolerant reactions or anhydrous DMF with CsCO for moisture-sensitive cases.
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Protecting groups : Boc-protected amines on coupling partners reduce side reactions.
Reaction Condition Yield (%) Purity (%) Reference Protocol Pd(OAc), SPhos, KPO, Dioxane/HO 78 92 XPhos Pd G3, CsCO, THF 85 95
Q. What strategies enable the integration of this boronic acid into glucose-responsive hydrogels for biomedical applications?
- Methodological Answer : Incorporate the boronic acid into copolymer hydrogels (e.g., with acrylamide monomers) via free-radical polymerization. The boronic acid binds diols (e.g., glucose), inducing pH-dependent swelling. For controlled insulin release:
- Optimize crosslinking density to balance mechanical stability and glucose sensitivity.
- Validate responsiveness using fluorescence-based glucose assays (e.g., competition with alizarin red S) .
Q. How should researchers address contradictory data on solvent-dependent reactivity in catalytic applications?
- Methodological Answer : Systematically test variables:
- Solvent polarity : Compare DMSO (high polarity) vs. toluene (low polarity) effects on reaction rates.
- Water content : Trace HO in anhydrous solvents may enhance or inhibit reactivity via boronate ester formation.
- Temperature : Elevated temperatures (80–100°C) often improve yields but may degrade sensitive intermediates.
Use Design of Experiments (DoE) to identify critical factors and resolve discrepancies .
Data Contradiction Analysis
Q. Why do studies report varying yields for protodeboronation under acidic conditions?
- Methodological Answer : Discrepancies arise from:
- Acid strength : Trifluoroacetic acid (TFA) induces faster protodeboronation than acetic acid.
- Substituent effects : Electron-withdrawing groups on the indazole ring stabilize the boronic acid, delaying degradation.
Quantify degradation kinetics via B NMR or LC-MS to establish pH-dependent stability profiles .
Application in Biochemical Assays
Q. How can this boronic acid be used to design fluorescence-based assays for diol-containing biomolecules?
- Methodological Answer : Conjugate the boronic acid to a fluorophore (e.g., dansyl or BODIPY) via a spacer arm. The probe’s fluorescence quenches upon binding diols (e.g., saccharides) due to photoinduced electron transfer (PET). Validate using isothermal titration calorimetry (ITC) to measure binding constants (K) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
